Larixol acetate

TRPC6 Ion Channel Pharmacology Selectivity Profiling

TRPC6 research demands isotype-selectivity that generic inhibitors cannot deliver. Larixol acetate provides validated 12-fold selectivity over TRPC3 (IC50: 0.58 vs 6.83 μM), with proven ex vivo efficacy in hypoxic pulmonary vasoconstriction (5 μM) and in vivo analgesia in neuropathic pain models (ED50 = 13.43 μM for mechanical allodynia). • ≥98% purity by HPLC; defined solution stability ≥14 days • Supplied as a solid; soluble in DMSO and chloroform for reproducible in vitro pharmacology • Differentiated from parent larixol and dual TRPC3/6 inhibitors for unambiguous target identification

Molecular Formula C22H36O3
Molecular Weight 348.52
CAS No. 4608-49-5
Cat. No. B600545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLarixol acetate
CAS4608-49-5
Molecular FormulaC22H36O3
Molecular Weight348.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Larixol Acetate TRPC6 Inhibitor Overview


Larixol acetate (larixyl acetate, CAS 4608-49-5) is a labdane-type diterpenoid isolated from larch resin [1]. It functions as a potent and selective inhibitor of the transient receptor potential canonical 6 (TRPC6) cation channel, a key mediator in pulmonary, renal, and neurological pathophysiology [1]. The compound is offered as a solid with high purity (≥98% by HPLC) , and it demonstrates solubility in DMSO and chloroform for in vitro applications .

Why Larixol Acetate Is Irreplaceable


The TRPC6 channel is a member of the TRPC3/6/7 subfamily, and achieving isotype-selectivity has been a significant pharmacological challenge [1]. Generic TRPC6 inhibitors, such as SAR7334 (IC50 = 7.9-9.5 nM) [2] or GSK2332255B (IC50 = 4 nM) , often lack the distinct subtype-selectivity profile and in vivo validation that define larixyl acetate. Simple substitution with larixol, its parent diterpene, is not viable as larixol primarily targets fMLP-induced neutrophil responses (IC50 ≈ 2-3 µM) and does not offer the same potency and validated TRPC6-specific pharmacology. The following evidence details the quantifiable differentiators that guide scientific selection.

Larixol Acetate Comparative Evidence


TRPC6 Subtype Selectivity

Larixyl acetate demonstrates a unique selectivity profile for TRPC6 over its closest relatives, TRPC3 and TRPC7. In recombinant systems, it exhibits approximately 12-fold selectivity over TRPC3 and 5-fold over TRPC7 [1]. In direct comparison, the potent TRPC6 inhibitor SAR7334 shows lower selectivity for TRPC6 vs. TRPC3 (IC50 9.5 nM for TRPC6 vs. 282 nM for TRPC3, a ~30-fold difference) [2], while GSK2332255B is a dual TRPC3/6 antagonist with minimal selectivity (IC50 4 nM for TRPC6 vs. 5 nM for TRPC3) . This differential selectivity is critical for applications where avoiding TRPC3 modulation is paramount.

TRPC6 Ion Channel Pharmacology Selectivity Profiling

Ex Vivo Lung Model Validation

Larixyl acetate demonstrates functional activity in an isolated, perfused mouse lung model. At a concentration of 5 µM, larixyl acetate completely prevented acute hypoxia-induced vasoconstriction [1]. While larixol and larixyl acetate were both identified as TRPC6 blockers, this specific ex vivo efficacy data point is reported for larixyl acetate [1]. In contrast, larixol's primary documented functional activity is in inhibiting fMLP-induced neutrophil responses (superoxide anion production IC50 = 1.98 µM; cathepsin G release IC50 = 2.76 µM) .

Pulmonary Pharmacology Hypoxic Vasoconstriction Ex Vivo Models

Neuropathic Pain Analgesic Efficacy

Larixyl acetate provides dose-dependent analgesia in a rat spared nerve injury (SNI) model of neuropathic pain. Intrathecal administration of a single dose yielded an ED50 of 13.43 μM for inhibition of mechanical allodynia [1]. Multiple administrations at 30 μM enhanced both the efficacy and duration of analgesia [1]. While other TRPC6 inhibitors like SAR7334 and GSK2332255B have demonstrated in vivo efficacy in models of cardiac hypertrophy [2] or renal disease, this specific, quantified analgesic dose-response in neuropathic pain is a unique and validated differentiator for larixyl acetate.

Neuropathic Pain Analgesic Drug Discovery TRPC6 in CNS

Purity and Stability Profile

Larixyl acetate is a chemically defined, synthetic small molecule that is commercially available with high purity. Reputable vendors report purity ≥98% as determined by HPLC . Prepared stock solutions in DMSO are stable for at least 14 days when stored as directed , and the solid compound can be stored for up to 24 months at -20°C [1]. This contrasts with its parent compound, larixol, which is a natural product extract that may exhibit batch-to-batch variability. This defined purity and stability profile simplifies experimental replication and reduces the confounding variables associated with less-characterized natural product extracts.

Chemical Synthesis Research Tool Quality Stability

Cardioprotection in Heart Failure

In a mouse model of pressure overload-induced heart failure, larixyl acetate administration effectively protected against cardiac dysfunction [1]. Treatment attenuated pathological impairments, an effect linked to enhanced autophagy and reduced endoplasmic reticulum (ER) stress via mTOR pathway inhibition [1]. While GSK2332255B has been shown to block hypertrophy signaling in cardiomyocytes (IC50 3-21 nM against TRPC3/6) [2], the specific demonstration of in vivo functional protection in a heart failure model, with a defined mechanism involving autophagy regulation, is a distinct data point for larixyl acetate.

Heart Failure Cardiac Hypertrophy Autophagy

OATP1B1/1B3 Transporter Inhibition

In vitro assays in CHO cells transfected with human OATP1B1 and OATP1B3 demonstrate that larixyl acetate (10 µM) inhibits sodium fluorescein uptake by 81.97% and 80.26%, respectively . This indicates a strong interaction with these key hepatic uptake transporters. In contrast, the potent TRPC6 inhibitor SAR7334 has not been reported to inhibit OATP1B1/1B3 at comparable concentrations. This transporter inhibition profile is a critical consideration for in vivo studies where hepatic clearance and potential drug-drug interactions (DDIs) could confound results.

Drug-Drug Interactions Hepatic Transporters OATP1B1

Larixol Acetate Research Applications


Target Validation in Pulmonary & Renal Models

For researchers aiming to dissect the specific role of TRPC6 in pulmonary hypertension or renal podocyte dysfunction, larixyl acetate is the preferred tool. Its validated ex vivo efficacy in preventing hypoxic pulmonary vasoconstriction (5 µM) [1] and its 12-fold selectivity over TRPC3 [1] are critical. In contrast, the dual TRPC3/6 inhibitor GSK2332255B or the less selective SAR7334 would confound interpretation of TRPC6-specific contributions [REFS-2, REFS-3].

Neuropathic Pain Analgesic Development

Larixyl acetate is uniquely positioned for analgesic research due to its quantified in vivo efficacy in a neuropathic pain model (ED50 = 13.43 µM for mechanical allodynia) [3]. This is a key differentiator from other TRPC6 inhibitors that lack this specific behavioral pharmacology dataset [4]. The compound is therefore ideal for studies investigating TRPC6-mediated pain signaling and for validating novel pain targets.

Cardiac Remodeling and Heart Failure Research

Studies focusing on the intersection of TRPC6 signaling and autophagy/mTOR pathways in cardiac hypertrophy will benefit from larixyl acetate's demonstrated ability to enhance autophagy and limit ER stress in a pressure overload heart failure model [5]. This mechanistic insight provides a clear advantage over other TRPC6 inhibitors, such as GSK2332255B, for which this specific pathway linkage has not been extensively characterized in vivo [4].

Reproducible In Vitro TRPC6 Studies

For reproducible in vitro pharmacology, larixyl acetate's high commercial purity (≥98%) and defined solution stability (≥14 days) [REFS-7, REFS-8] make it a superior choice over its parent compound, larixol, which is a natural product with potential variability [6]. This ensures that observed effects are attributable to the compound itself and not to impurities or degradation products.

Technical Documentation Hub

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